2-(4-{2-tert-butylimidazo[1,2-b]pyridazin-6-yl}piperazin-1-yl)-5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile
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Overview
Description
2-(4-{2-tert-butylimidazo[1,2-b]pyridazin-6-yl}piperazin-1-yl)-5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile is a complex heterocyclic compound. This compound features a unique structure that combines imidazo[1,2-b]pyridazine, piperazine, and cyclopenta[b]pyridine moieties. Such compounds are often of interest in medicinal chemistry due to their potential biological activities and applications in drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-{2-tert-butylimidazo[1,2-b]pyridazin-6-yl}piperazin-1-yl)-5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile typically involves multi-step procedures. The synthetic route may start with the preparation of the imidazo[1,2-b]pyridazine core, followed by the introduction of the piperazine moiety, and finally the cyclopenta[b]pyridine ring. Each step requires specific reaction conditions, such as the use of appropriate solvents, catalysts, and temperature control.
Industrial Production Methods
Industrial production methods for such complex compounds often involve optimization of the synthetic route to improve yield and reduce costs. This may include the use of continuous flow reactors, automated synthesis platforms, and scalable reaction conditions. The goal is to achieve high purity and consistency in the final product.
Chemical Reactions Analysis
Types of Reactions
2-(4-{2-tert-butylimidazo[1,2-b]pyridazin-6-yl}piperazin-1-yl)-5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield deoxygenated compounds.
Scientific Research Applications
2-(4-{2-tert-butylimidazo[1,2-b]pyridazin-6-yl}piperazin-1-yl)-5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets, such as enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-{2-tert-butylimidazo[1,2-b]pyridazin-6-yl}piperazin-1-yl)-5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in cellular pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular function.
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-b]pyridazine derivatives: These compounds share the imidazo[1,2-b]pyridazine core and may have similar biological activities.
Piperazine derivatives: These compounds contain the piperazine moiety and are known for their diverse pharmacological properties.
Cyclopenta[b]pyridine derivatives: These compounds feature the cyclopenta[b]pyridine ring and may have unique chemical and biological properties.
Uniqueness
2-(4-{2-tert-butylimidazo[1,2-b]pyridazin-6-yl}piperazin-1-yl)-5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile is unique due to its combination of three distinct heterocyclic moieties. This structural complexity may confer unique biological activities and make it a valuable compound for drug discovery and development.
Properties
Molecular Formula |
C23H27N7 |
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Molecular Weight |
401.5 g/mol |
IUPAC Name |
2-[4-(2-tert-butylimidazo[1,2-b]pyridazin-6-yl)piperazin-1-yl]-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile |
InChI |
InChI=1S/C23H27N7/c1-23(2,3)19-15-30-20(26-19)7-8-21(27-30)28-9-11-29(12-10-28)22-17(14-24)13-16-5-4-6-18(16)25-22/h7-8,13,15H,4-6,9-12H2,1-3H3 |
InChI Key |
JYAAFVFMLSWUPZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CN2C(=N1)C=CC(=N2)N3CCN(CC3)C4=C(C=C5CCCC5=N4)C#N |
Origin of Product |
United States |
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